(2S)-phenyl({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)ethanoic acid
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Overview
Description
2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its unique structure, which includes a pyrano[2,3-h]chromen moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate acylating agent to form the intermediate, which is then reacted with a coumarin derivative under specific conditions . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous acetone, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar biological activities.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
What sets 2-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETIC ACID apart is its unique pyrano[2,3-h]chromen moiety, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H25NO7 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H25NO7/c1-14-11-20(28)32-23-16-9-10-25(2,3)33-17(16)12-18(21(14)23)31-13-19(27)26-22(24(29)30)15-7-5-4-6-8-15/h4-8,11-12,22H,9-10,13H2,1-3H3,(H,26,27)(H,29,30)/t22-/m0/s1 |
InChI Key |
GHKUMLWXBYYVNR-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC(C4=CC=CC=C4)C(=O)O)(C)C |
Origin of Product |
United States |
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